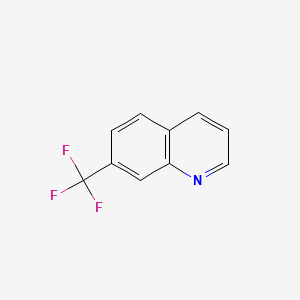
7-(Trifluoromethyl)quinoline
Cat. No. B1331143
Key on ui cas rn:
325-14-4
M. Wt: 197.16 g/mol
InChI Key: CMMSEFHVUYEEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357717B2
Procedure details


Conc. sulfuric acid (4.56 g; 1.5 equiv.) was added dropwise to a mixture of 3-(trifluoromethyl)aniline (5 g; 1 equiv.), glycerol (5.14 g; 1.8 equiv.) and iodine (150 mg). The resulting reaction mixture was stirred for 1 hour at 80-90° C. and for 3 hours at 160-170° C. When the conversion was complete, the reaction mixture was diluted at room temperature with 100 ml of water, neutralised with sodium carbonate and extracted 4× with 200 ml of dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel, 10% EtOAc/hexane). 7-(Trifluoromethyl)quinoline (1.35 g; 22.13%) was obtained in the form of a white crystalline solid.






Yield
22.13%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].O[CH2:18][CH:19]([CH2:21]O)O.C(=O)([O-])[O-].[Na+].[Na+]>O.II>[F:6][C:7]([F:15])([F:16])[C:8]1[CH:9]=[C:10]2[C:12]([CH:18]=[CH:19][CH:21]=[N:11]2)=[CH:13][CH:14]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
5.14 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
catalyst
|
|
Smiles
|
II
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 hour at 80-90° C. and for 3 hours at 160-170° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 4× with 200 ml of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by column chromatography (silica gel, 10% EtOAc/hexane)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C2C=CC=NC2=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.35 g | |
| YIELD: PERCENTYIELD | 22.13% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
